molecular formula C15H13ClN6O B5504935 N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine

N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine

Cat. No. B5504935
M. Wt: 328.75 g/mol
InChI Key: KVNCNJCVTJJXJL-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine, also known as CBX, is a chemical compound that has shown promising results in scientific research. This compound is a tetrazole derivative that has been synthesized and studied for its potential uses in various fields.

Mechanism of Action

The mechanism of action of N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine is not fully understood. However, it is believed that N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine exerts its effects through the inhibition of various enzymes and signaling pathways. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has also been shown to modulate the activity of various ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been shown to have various biochemical and physiological effects. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been shown to reduce oxidative stress and inflammation. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has also been shown to modulate ion channel activity, which can affect cellular excitability. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has also been shown to improve glucose metabolism and reduce blood pressure.

Advantages and Limitations for Lab Experiments

N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has several advantages for lab experiments. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine is a highly specific compound that can be used to study the effects of inhibiting specific enzymes and signaling pathways. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine is also a stable compound that can be easily synthesized and stored. However, N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has some limitations for lab experiments. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has low solubility in water, which can make it difficult to administer in vivo. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine. In the field of cancer research, N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine can be further studied for its potential uses in combination with other anti-cancer agents. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine can also be studied for its potential uses in the treatment of other types of cancer. In the field of neuroscience, N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine can be further studied for its potential uses in the treatment of neurodegenerative diseases. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine can also be studied for its potential uses in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. In the field of diabetes and cardiovascular diseases, N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine can be further studied for its potential uses in combination with other drugs. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine can also be studied for its potential uses in the prevention and treatment of these diseases.

Synthesis Methods

N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine can be synthesized through a multi-step process. The first step involves the synthesis of 4-[(4-chlorobenzyl)oxy]benzaldehyde. This is followed by the synthesis of 4-[(4-chlorobenzyl)oxy]benzylamine. The final step involves the reaction of 4-[(4-chlorobenzyl)oxy]benzylamine with 5-aminotetrazole to yield N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine. This synthesis method has been optimized to yield high purity and high yields of N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine.

Scientific Research Applications

N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been studied for its potential uses in various fields. In the field of cancer research, N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has shown promising results as an anti-cancer agent. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been shown to inhibit the growth of cancer cells and induce apoptosis. In the field of neuroscience, N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been studied for its potential uses in the treatment of neurodegenerative diseases. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has been shown to protect neurons from oxidative stress and reduce inflammation. N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine has also been studied for its potential uses in the treatment of diabetes and cardiovascular diseases.

properties

IUPAC Name

1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O/c16-13-5-1-12(2-6-13)10-23-14-7-3-11(4-8-14)9-18-22-15(17)19-20-21-22/h1-9H,10H2,(H2,17,19,21)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNCNJCVTJJXJL-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=NN3C(=NN=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/N3C(=NN=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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